1-(3-Aminopiperidin-1-YL)-2,2,2-trifluoroethanone
Overview
Description
1-(3-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H14N2O
Mechanism of Action
Target of Action
Similar compounds, such as those containing a 3-aminopiperidin-1-yl group, have been found to interact with dipeptidyl peptidase 4 (dpp-4) in humans . DPP-4 is an enzyme involved in glucose metabolism, and its inhibition can help manage blood glucose levels.
Mode of Action
Based on the action of similar compounds, it may act as an inhibitor of its target enzyme, dpp-4 . By inhibiting DPP-4, it could potentially increase the concentration of incretin hormones, which stimulate a decrease in blood glucose levels.
Biochemical Pathways
If it acts similarly to other dpp-4 inhibitors, it could affect the incretin system, which is involved in glucose homeostasis .
Result of Action
If it acts as a dpp-4 inhibitor, it could potentially lead to decreased blood glucose levels by increasing the concentration of incretin hormones .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can be synthesized through several synthetic routes. One common method involves the trifluoromethylation of 1-(3-aminopiperidin-1-yl)ethanone using reagents such as trifluoromethyl iodide (CF3I) in the presence of a suitable base like potassium carbonate (K2CO3). The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow chemistry techniques. This involves the use of microreactors or flow reactors to ensure better control over reaction conditions, leading to higher yields and purity. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and alcohols can be used for substitution reactions.
Major Products Formed:
Oxidation: Amides and carboxylic acids.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted trifluoromethyl compounds.
Scientific Research Applications
1-(3-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used as a probe in biological studies to understand the role of trifluoromethyl groups in biological systems.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
1-(3-Aminopiperidin-1-yl)-2,2,2-trifluoroethanone is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties compared to similar compounds. Some similar compounds include:
1-(3-Aminopiperidin-1-yl)ethanone: Lacks the trifluoromethyl group.
1-(3-Aminopiperidin-1-yl)propanone: Has a longer alkyl chain.
1-(3-Aminopiperidin-1-yl)butanone: Has an even longer alkyl chain.
Properties
IUPAC Name |
1-(3-aminopiperidin-1-yl)-2,2,2-trifluoroethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F3N2O/c8-7(9,10)6(13)12-3-1-2-5(11)4-12/h5H,1-4,11H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWYIJZWLFINIRO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C(F)(F)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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